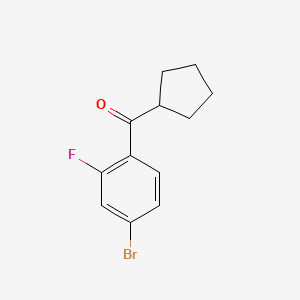

4-Bromo-2-fluorophenyl cyclopentyl ketone

Description

Significance of Halogenated Ketones in Organic Synthesis

Halogenated ketones, particularly α-halo ketones, are highly valuable intermediates in organic synthesis due to their enhanced reactivity. wikipedia.orgleah4sci.com The presence of a halogen atom on the carbon adjacent to the carbonyl group (the α-carbon) makes this position highly susceptible to nucleophilic attack. openstax.org This reactivity stems from the electron-withdrawing nature of the halogen, which increases the acidity of the remaining α-hydrogens and makes the carbon an excellent electrophile. wikipedia.orglibretexts.org

This dual reactivity allows halogenated ketones to serve as versatile precursors for a wide range of molecular scaffolds. They are frequently employed in substitution reactions to introduce various functional groups and in elimination reactions to form α,β-unsaturated ketones, which are themselves important building blocks. openstax.org The ability to selectively introduce functionality at the α-position makes halogenated ketones powerful tools for constructing complex molecular architectures. wikipedia.org

Overview of Aryl Ketone Synthetic Methodologies

The synthesis of aryl ketones is a fundamental transformation in organic chemistry, with several established and emerging methods available to chemists. nih.gov

Friedel-Crafts Acylation: The classical approach is the Friedel-Crafts acylation, where an aromatic ring reacts with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govsigmaaldrich.commasterorganicchemistry.com This method is a direct and powerful way to form a carbon-carbon bond between an aromatic ring and a carbonyl group. nih.gov However, it can be limited by regioselectivity issues and a lack of tolerance for certain functional groups. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and greater functional group tolerance. organic-chemistry.org The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound (like an arylboronic acid) with an organohalide. nih.govmdpi.com In the context of ketone synthesis, this can be adapted to couple arylboronic acids with acyl chlorides or other carboxylic acid derivatives, providing a highly versatile route to variously substituted aryl ketones. organic-chemistry.orgthieme-connect.comacs.org Other palladium-catalyzed methods have been developed that couple aryl bromides directly with acyl anion equivalents, further expanding the toolkit for aryl ketone synthesis. berkeley.eduorganic-chemistry.orgacs.org These advanced methods are often more chemoselective and efficient, making them suitable for complex molecule synthesis. acs.org

Contextualization of 4-Bromo-2-fluorophenyl Cyclopentyl Ketone within Advanced Synthetic Strategies

This compound is a multi-functionalized molecule poised for use in advanced, multi-step synthetic strategies, particularly in the field of medicinal chemistry. Its structure incorporates several key features that make it a valuable synthetic intermediate.

The molecule contains two distinct halogen atoms on the phenyl ring: a fluorine and a bromine. The bromine atom serves as a prime "handle" for palladium-catalyzed cross-coupling reactions. nbinno.com This allows for the strategic introduction of a wide variety of other aryl, heteroaryl, or alkyl groups at the 4-position via reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. This versatility enables the creation of large libraries of compounds from a single, advanced intermediate.

The cyclopentyl ketone moiety itself is a significant structural motif found in various biologically active molecules. The ketone group can be readily transformed through reactions such as reduction to an alcohol, reductive amination to form an amine, or reaction with Grignard reagents to introduce further complexity. fiveable.me This compound, therefore, represents a highly versatile building block, providing multiple points for chemical modification to explore structure-activity relationships in drug discovery programs. nbinno.com

Below are the physicochemical properties of the compound.

| Property | Value |

|---|---|

| CAS Number | 898791-68-9 |

| Molecular Formula | C₁₂H₁₂BrFO |

| Molecular Weight | 271.13 g/mol |

| Boiling Point | 336.5°C at 760 mmHg |

| Density | 1.456 g/cm³ |

Structure

3D Structure

Propriétés

IUPAC Name |

(4-bromo-2-fluorophenyl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTADRIGCYYEHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642574 | |

| Record name | (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-68-9 | |

| Record name | (4-Bromo-2-fluorophenyl)cyclopentylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 4 Bromo 2 Fluorophenyl Cyclopentyl Ketone and Analogues

Stereoelectronic Effects in Alpha-Halogenated Ketones

Alpha-halogenated ketones are a class of highly reactive electrophiles utilized extensively in organic synthesis. The reactivity of both the carbonyl group and the carbon-halogen (C-X) bond is profoundly influenced by stereoelectronic effects, which involve the spatial arrangement of orbitals and their electronic interactions.

The conformation of an α-halo ketone is crucial in determining its reactivity. The preferred conformation places the halogen and the carbonyl group in a cisoid arrangement, sharing the same plane to minimize steric hindrance. purechemistry.org However, for optimal reactivity, particularly in nucleophilic additions and SN2 reactions, a conformation where the C-X bond is orthogonal to the plane of the carbonyl group is favored. This alignment allows for effective orbital overlap between the σ* orbital of the C-X bond and the π system of the carbonyl group. wikipedia.org

The nature of the halogen substituent at the alpha-position has a significant impact on the reactivity of the carbonyl group. This influence is a balance between the halogen's electronegativity (inductive effect) and its ability to participate in stereoelectronic interactions.

Inductive Effect: All halogens are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and makes it more reactive towards nucleophiles. nih.gov Fluorine is the most electronegative halogen, followed by chlorine, bromine, and iodine.

Stereoelectronic Effect: As discussed, orbital overlap between the C-X σ* orbital and the carbonyl π system enhances reactivity. The effectiveness of this overlap influences the activation of the carbonyl group.

Studies comparing the reactivity of various α-halogenated ketones have revealed that α-fluoro ketones can be slightly less reactive than their α-chloro and α-bromo counterparts in certain reactions, such as borohydride (B1222165) reduction. wikipedia.orgnrochemistry.com This counterintuitive result is attributed to conformational effects. The reactive conformation, where the C-F bond is orthogonal to the carbonyl, is less favored for fluorine compared to bromine or chlorine, diminishing the activating effect of orbital overlap. wikipedia.org In contrast, the larger and more polarizable bromine atom effectively stabilizes the transition state through orbital overlap, enhancing the carbonyl's reactivity.

| Halogen Substituent (at α-position) | Inductive Effect (Electronegativity) | Stereoelectronic Effect (Orbital Overlap) | Relative Carbonyl Reactivity |

|---|---|---|---|

| Fluorine (F) | Strongest | Less Favorable Reactive Conformation | Slightly less reactive than Cl or Br derivatives in some cases wikipedia.org |

| Bromine (Br) | Moderate | Favorable Reactive Conformation | More reactive than non-halogenated ketones wikipedia.org |

Nucleophilic Addition Reactions of the Ketone Moiety

The carbonyl group of a ketone is inherently electrophilic due to the polarization of the carbon-oxygen double bond. nih.gov Nucleophilic addition is a fundamental reaction for ketones, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. nih.govnih.gov This intermediate is then typically protonated to yield an alcohol. nih.gov

For 4-bromo-2-fluorophenyl cyclopentyl ketone, the reactivity of the carbonyl group is modulated by the electronic properties of the substituted phenyl ring. Both bromine and fluorine are electron-withdrawing groups, which inductively increase the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack. nih.gov Aldehydes are generally more reactive than ketones in nucleophilic additions due to steric factors and the greater stabilization of the partial positive charge by two alkyl groups in ketones. researchgate.net However, the deactivating electronic effects of the bromo- and fluoro- substituents on the phenyl ring of the target molecule would make its ketone moiety more reactive than a simple alkyl or phenyl cyclopentyl ketone.

The reaction can proceed with both charged (e.g., Grignard reagents, organolithiums, cyanide) and neutral (e.g., water, alcohols, amines) nucleophiles. nih.govlibretexts.org The mechanism may vary slightly; for instance, reactions with weak nucleophiles are often catalyzed by acid to increase the carbonyl's electrophilicity. researchgate.net

Electrophilic Aromatic Substitution on the Halogenated Phenyl Ring

The 4-bromo-2-fluorophenyl ring of the ketone can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity (the position of substitution) of this reaction are dictated by the substituents already present on the ring: the fluorine atom, the bromine atom, and the cyclopentyl ketone group.

Fluorine and Bromine (Halogens): Halogens are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene (B151609) itself. adichemistry.com This is due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) when the attack occurs at the ortho or para positions. scienceinfo.com

Cyclopentyl Ketone Group: The acyl group is a deactivating group due to both its inductive and resonance effects, which withdraw electron density from the ring. It is a meta-director. scienceinfo.com

In this compound, the directing effects of the substituents must be considered collectively. The fluorine is at position 2, the bromine at position 4, and the ketone group at position 1.

The fluorine atom directs ortho (position 3) and para (position 5).

The bromine atom directs ortho (positions 3 and 5) and para (position 1, already substituted).

The ketone group directs meta (positions 3 and 5).

| Substituent | Position | Effect on Reactivity | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| Cyclopentyl Ketone | 1 | Deactivating | Meta | 3, 5 |

| Fluorine | 2 | Deactivating | Ortho, Para | 3, 5 |

| Bromine | 4 | Deactivating | Ortho, Para | 3, 5 |

Rearrangement Reactions of Halogenated Cyclopentyl Ketone Intermediates

Halogenated ketones, particularly those with cyclic structures, can undergo various rearrangement reactions, often promoted by base, acid, or heat. These reactions can lead to changes in the carbon skeleton, such as ring contraction or expansion.

While thermal decomposition of simple cyclopentanone (B42830) primarily leads to fragmentation into products like ethylene (B1197577) and carbon monoxide, the presence of functional groups can open alternative rearrangement pathways. For α-halo ketones, one of the most significant base-induced rearrangements is the Favorskii rearrangement . wikipedia.org

In the case of a cyclic α-halo ketone, such as an α-brominated derivative of this compound, the Favorskii rearrangement results in a ring contraction. wikipedia.orgorganicreactions.org The mechanism involves the formation of an enolate on the side of the ketone away from the halogen. This enolate then undergoes intramolecular nucleophilic substitution to form a strained bicyclic cyclopropanone (B1606653) intermediate. organicreactions.org Subsequent attack by a nucleophilic base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon opens the cyclopropanone ring, typically to form the more stable carbanion, leading to a cyclopentanecarboxylic acid derivative (if hydroxide is used) or an ester (if an alkoxide is used). purechemistry.orgwikipedia.org For example, 2-chlorocyclohexanone (B41772) rearranges to form a cyclopentanecarboxylic acid ester in the presence of an alkoxide. wikipedia.org

Other ring expansion pathways for cyclic ketones are also known, such as the Tiffeneau-Demjanov rearrangement, which transforms a cyclic ketone into a homologue one ring size larger, though this typically proceeds via an α-aminohydrin intermediate rather than an α-halo ketone. Thermal or acid-induced α-ketol rearrangements can also lead to ring expansion, driven by the formation of a more stable product. The specific pathway followed by a halogenated cyclopentyl ketone intermediate would depend on the reaction conditions (base, acid, or thermal) and the precise location of the halogen atom.

Mechanisms of Imine-Hydroxyl Ketone Transformations

The transformation between imines and α-hydroxy ketones is a critical area of study in organic synthesis, involving key intermediates known as α-hydroxy imines or α-iminols. These transformations are typically characterized by rearrangement reactions that proceed under acidic or basic conditions. The primary mechanism of interest is the α-iminol rearrangement, which involves the isomerization of an α-hydroxy imine to an α-amino ketone.

Formation of α-Hydroxy Imine (α-Iminol)

The initial step involves the reaction of an α-hydroxy ketone with a primary amine. This is a nucleophilic addition-elimination reaction, analogous to standard imine formation from aldehydes or ketones. libretexts.org The reaction is typically acid-catalyzed and reversible. libretexts.org

The mechanism proceeds through the following key steps:

Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-hydroxy ketone. This forms a tetrahedral intermediate known as a carbinolamine. libretexts.org

Proton Transfer: A proton is transferred from the newly added nitrogen atom to the oxygen atom of the original carbonyl group, resulting in a neutral carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine, known as an iminium ion. libretexts.org

Deprotonation: A base (such as water or the amine itself) removes the proton from the nitrogen atom to yield the final α-hydroxy imine product and regenerate the acid catalyst. libretexts.org

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic addition of a primary amine to the α-hydroxy ketone. | Carbinolamine |

| 2 | Intramolecular or intermolecular proton transfer. | Neutral Carbinolamine |

| 3 | Acid-catalyzed protonation of the hydroxyl group. | Protonated Carbinolamine |

| 4 | Elimination of water molecule. | Iminium Ion |

| 5 | Deprotonation of the nitrogen atom. | α-Hydroxy Imine (α-Iminol) |

The α-Iminol Rearrangement

Once formed, the α-hydroxy imine can undergo an isomerization reaction known as the α-iminol rearrangement (or α-ketol rearrangement for the corresponding ketones). nih.gov This process involves a 1,2-shift of an alkyl or aryl group. In this rearrangement, the hydroxyl group is effectively converted to a carbonyl group, and the imine is converted to an amine, resulting in the formation of an α-amino ketone. nih.gov

This rearrangement is distinct from others like the Wagner-Meerwein rearrangement because it does not necessarily require a leaving group or the formation of a carbocation intermediate, as the adjacent π-system of the imine can accept the migrating group. nih.gov The reaction can be promoted by acid, base, heat, or light. nih.gov

The generalized mechanism can be summarized as follows:

Deprotonation (Base-Catalyzed) or Tautomerization:

Under basic conditions: A base removes the proton from the hydroxyl group, forming an alkoxide. This intermediate facilitates the migration of one of the adjacent R-groups.

Under acidic conditions: The mechanism can be more complex, but the rearrangement is still facilitated.

1,2-Migratory Shift: One of the substituent groups on the carbon bearing the hydroxyl group migrates to the adjacent imine carbon.

Protonation/Tautomerization: The resulting intermediate is protonated (or undergoes tautomerization) to yield the final, more stable α-amino ketone product. The stability of the resulting α-amino ketone often drives the reaction equilibrium forward. nih.gov

| Condition | Key Feature | Driving Force | Product |

| Acid or Base Catalysis | Isomerization via a 1,2-shift of an alkyl or aryl group. nih.gov | Formation of a more stable α-amino ketone from the less stable α-hydroxy imine. nih.gov | α-Amino Ketone |

This rearrangement is a valuable synthetic tool for creating complex molecular architectures, including ring expansions or contractions in cyclic systems. nih.gov For instance, the rearrangement of an α-hydroxy imine derived from a cyclobutanone (B123998) can lead to the formation of a functionalized α-amino cyclopentanone through ring expansion. nih.gov

Advanced Analytical Characterization in Academic Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination. By probing the interaction of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For 4-Bromo-2-fluorophenyl cyclopentyl ketone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this molecule is expected to show distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons of the cyclopentyl group. The coupling patterns between adjacent protons are critical for confirming their relative positions.

¹³C NMR: This method detects the carbon atoms in the molecule, revealing the number of chemically distinct carbon environments. Key signals would include the carbonyl carbon (C=O), carbons of the aromatic ring (with characteristic shifts due to the fluorine and bromine substituents), and the aliphatic carbons of the cyclopentyl ring.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity / Coupling Constants (J) | Assignment |

| ¹H | 7.50 - 7.70 | dd, J ≈ 8.5, 2.0 Hz | Aromatic-H |

| ¹H | 7.35 - 7.45 | ddd, J ≈ 8.5, 8.5, 2.0 Hz | Aromatic-H |

| ¹H | 7.20 - 7.30 | dd, J ≈ 8.5, 8.5 Hz | Aromatic-H |

| ¹H | 3.50 - 3.70 | m | CH (cyclopentyl, alpha to C=O) |

| ¹H | 1.50 - 2.00 | m | CH₂ (cyclopentyl) |

| ¹³C | 198 - 202 | s | C=O (ketone) |

| ¹³C | 158 - 162 | d, ¹JCF ≈ 250 Hz | C-F (aromatic) |

| ¹³C | 120 - 140 | Multiple signals | Aromatic carbons |

| ¹³C | 115 - 120 | d, ²JCF ≈ 25 Hz | C-Br (aromatic) |

| ¹³C | 45 - 50 | s | CH (cyclopentyl, alpha to C=O) |

| ¹³C | 25 - 35 | Multiple signals | CH₂ (cyclopentyl) |

| ¹⁹F | -110 to -115 | m | Ar-F |

Mass Spectrometry (GC-MS, LC-MS, High-Resolution MS, DART-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

GC-MS and LC-MS: When coupled with chromatography (Gas or Liquid), MS can analyze individual components of a mixture. For this compound, these techniques confirm the molecular weight of the compound as it elutes from the column.

High-Resolution MS (HRMS): This technique measures the m/z ratio with very high accuracy, allowing for the determination of the elemental formula of the molecule. This is a definitive method for confirming the identity of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass. The presence of bromine is easily identified due to its characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

DART-MS: Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation.

Table 2: Expected Mass Spectrometry Data for this compound (C₁₂H₁₂BrFO)

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion (containing ⁷⁹Br) | 270.01 |

| [M+2]⁺ | Molecular Ion (containing ⁸¹Br) | 272.01 |

| [M-C₅H₉]⁺ | Loss of cyclopentyl radical | 185/187 |

| [C₅H₉CO]⁺ | Cyclopentylcarbonyl fragment | 97.06 |

| [C₆H₃BrF]⁺ | Bromo-fluorophenyl fragment | 173/175 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group of the ketone.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 1680 - 1700 | Strong | C=O Stretch | Aromatic Ketone |

| 1550 - 1600 | Medium | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | Strong | C-F Stretch | Fluoroaromatic |

| 2850 - 3000 | Medium | C-H Stretch | Aliphatic (Cyclopentyl) |

| 1000 - 1100 | Medium | C-Br Stretch | Bromoaromatic |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for both assessing the purity of the final product and for its isolation during the synthesis process.

HPLC and UPLC are powerful techniques used to separate, identify, and quantify each component in a mixture. They are routinely used to determine the purity of synthesized compounds like this compound. A typical analysis involves injecting a small amount of the sample onto a column packed with a stationary phase (e.g., C18 silica). A mobile phase (e.g., a mixture of water and acetonitrile) is then pumped through the column, and the components separate based on their differential partitioning between the two phases. The purity is determined by the relative area of the main product peak compared to any impurity peaks.

Table 4: Representative HPLC/UPLC Conditions

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient (e.g., Acetonitrile:Water) |

| Flow Rate | 1.0 mL/min (HPLC), 0.4 mL/min (UPLC) |

| Detection | UV-Vis at 254 nm |

| Retention Time | Compound-specific; dependent on exact conditions |

Gas Chromatography (GC)

Gas chromatography is another vital technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for assessing the presence of volatile starting materials or by-products in the final sample. In GC, the sample is injected into a heated port, vaporized, and carried by a carrier gas (e.g., helium) through a column. Separation occurs based on the compound's boiling point and affinity for the stationary phase coating the column. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Table 5: Representative Gas Chromatography Conditions

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a fundamental technique in chemical research, providing the mass percentages of the elements within a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance and confirming its purity. For this compound, with the molecular formula C12H12BrFO, the theoretical elemental composition can be calculated to provide a benchmark for experimental results.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 53.16 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.46 |

| Bromine | Br | 79.904 | 1 | 79.904 | 29.47 |

| Fluorine | F | 18.998 | 1 | 18.998 | 7.01 |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.90 |

| Total | 271.129 | 100.00 |

The experimental determination of these percentages typically relies on microanalytical techniques. nih.gov Combustion analysis is the most common method for determining the percentages of carbon and hydrogen. nih.gov In this process, a small, precisely weighed sample of the compound is burned in a stream of oxygen at high temperatures. This converts all carbon into carbon dioxide (CO2) and all hydrogen into water (H2O). These combustion products are then collected in separate absorption tubes, and their masses are determined. From these masses, the original percentages of carbon and hydrogen in the sample can be calculated. nih.gov

For halogen-containing organic compounds, such as this compound, the analysis is extended. nih.gov After combustion, the resulting hydrogen halides (HBr and HF) are typically passed through an appropriate absorption solution. The concentration of the resulting halide ions can then be determined by methods like ion chromatography or titration. nih.govnih.gov

The determination of oxygen is often more complex. One common method involves pyrolysis (thermal decomposition in the absence of oxygen) of the sample. eai1.comthermofisher.com The oxygen-containing products are converted to carbon monoxide (CO), which is then quantified. eai1.com In many cases, the oxygen percentage is determined by difference, subtracting the sum of the percentages of all other elements from 100%.

For a publication in a scholarly journal, the experimentally determined values for elemental composition are generally expected to be within ±0.4% of the theoretical values to be considered a confirmation of the compound's identity and purity. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory) are commonly employed to optimize the molecular geometry and identify the most stable conformers. These calculations would provide precise bond lengths, bond angles, and dihedral angles for 4-Bromo-2-fluorophenyl cyclopentyl ketone.

Such a study would likely investigate the rotational barrier around the single bond connecting the cyclopentyl ketone moiety to the substituted phenyl ring. This would reveal the preferred orientation of the two main structural components relative to each other. The analysis would also consider the puckering of the cyclopentyl ring and its most stable conformation.

Despite the utility of these methods, no specific studies containing quantum chemical calculations for the molecular structure and conformation of this compound have been found in a thorough search of the available literature.

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations are a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. Theoretical chemists would model the reaction pathways, locate the transition states, and calculate the activation energies. This information is crucial for understanding reaction kinetics and selectivity.

For instance, a computational study could explore the mechanism of a nucleophilic addition to the carbonyl group or a substitution reaction on the aromatic ring. Transition state analysis would reveal the geometry of the highest energy point along the reaction coordinate, providing insights into the factors that control the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations would confirm that the identified transition state correctly connects the reactants and products.

A review of published research indicates that no reaction mechanism simulations or transition state analyses specifically involving this compound have been reported.

Prediction of Spectroscopic Properties

Theoretical methods can predict various spectroscopic properties, which can be used to interpret experimental spectra or to identify unknown compounds. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts and coupling constants. These theoretical values, when compared to experimental data, can aid in the structural confirmation of the molecule.

Infrared (IR) Spectroscopy: Prediction of vibrational frequencies and their intensities. This is particularly useful for identifying characteristic functional group vibrations, such as the carbonyl (C=O) stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions, providing information about the wavelengths of maximum absorption (λmax).

No dedicated computational studies on the prediction of spectroscopic properties for this compound are currently available in the scientific literature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry can provide a range of descriptors to quantify this. For this compound, these would include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electron-donating and accepting capabilities. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is useful for predicting sites of reaction.

Global Reactivity Descriptors: Calculation of properties such as electronegativity, chemical hardness, and electrophilicity index based on the energies of the frontier molecular orbitals.

Detailed analyses of the electronic structure and reactivity descriptors for this compound have not been specifically reported in computational chemistry literature.

Applications and Transformative Chemistry in Organic Synthesis

Role as Synthetic Precursors to Complex Molecules

4-Bromo-2-fluorophenyl cyclopentyl ketone serves as a key starting material for the construction of more complex molecular architectures, particularly those with pharmaceutical relevance.

Pathways to Arylcyclohexylamines and Fluoroketamine Derivatives

A significant application of this compound is in the synthesis of arylcyclohexylamines, a class of compounds known for their pharmacological activities. A notable example is its role as a precursor to fluoroketamine derivatives. The synthesis of 2-fluorodeschloroketamine, a ketamine analog, can be initiated from precursors readily available from this compound.

A plausible synthetic pathway commences with the α-bromination of the cyclopentyl ketone. The resulting α-bromo ketone can then react with an appropriate amine, such as methylamine, to form an α-hydroxy imine intermediate. Subsequent thermal rearrangement of this intermediate can lead to the expansion of the cyclopentyl ring into a cyclohexanone (B45756) ring, yielding the desired arylcyclohexylamine scaffold. This transformation is a key step in the synthesis of various ketamine derivatives.

| Reactant | Reagent(s) | Intermediate(s) | Product |

| This compound | 1. Brominating agent 2. Methylamine | α-bromo-4-bromo-2-fluorophenyl cyclopentyl ketone, α-hydroxy imine | Fluoroketamine derivative |

Synthesis of Bicyclic and Polycyclic Scaffolds

Strategies for Introduction of Fluorinated Functionalities

The presence of a fluorine atom on the phenyl ring of this compound makes it an inherent carrier of a fluorinated functionality. While this compound itself is already fluorinated, its use in synthetic strategies to introduce fluorine into other molecules is not a primary application. Typically, fluorinating agents are employed for the direct introduction of fluorine. However, this ketone can serve as a building block, allowing for the incorporation of a 2-fluorophenyl moiety into a larger molecule. The reactivity of the ketone and the bromo-substituent allows for further molecular elaboration, thereby introducing the fluorinated aromatic ring into a variety of chemical structures.

Late-Stage Functionalization in Complex Molecular Architectures

Late-stage functionalization is a powerful strategy in medicinal chemistry for the diversification of complex molecules at a late step in the synthesis. The bromine atom on the aromatic ring of this compound is a prime handle for such modifications. This bromo-substituent can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as nitrogen- and oxygen-based nucleophiles.

While the potential for late-stage functionalization of molecules derived from this ketone is significant, specific examples detailing the use of this compound in the late-stage functionalization of complex molecular architectures are not widely reported. The principle, however, remains a valuable synthetic strategy for the diversification of lead compounds in drug discovery programs.

Design and Synthesis of Chemically Diverse Libraries for Research

The synthesis of chemical libraries is a cornerstone of modern drug discovery, enabling the screening of a large number of compounds for biological activity. This compound is a suitable starting material for the generation of such libraries due to its multiple points of diversification.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Methodologies

The pursuit of green chemistry principles in the synthesis of "4-Bromo-2-fluorophenyl cyclopentyl ketone" is a crucial area for future research. Traditional methods for synthesizing aryl ketones often rely on stoichiometric reagents and harsh reaction conditions. The development of more sustainable alternatives would not only reduce the environmental impact but also potentially improve efficiency and safety.

Future research could focus on several promising green synthetic strategies:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. rsc.orgacs.org Research could be directed towards a photocatalytic acylation reaction, potentially using a readily available carboxylic acid derivative and an aryl halide precursor. This approach could replace traditional Friedel-Crafts acylation, which often requires strong Lewis acids and chlorinated solvents. organic-chemistry.org A key advantage of photocatalysis is its high functional group tolerance, which is beneficial given the presence of bromo and fluoro substituents on the aromatic ring. acs.orgresearchgate.net

Electrochemistry: Electrochemical methods offer a sustainable alternative by using electricity as a "reagent" to drive reactions. organic-chemistry.orgthieme-connect.comresearchgate.net The synthesis of "this compound" could be envisioned through an electrochemical coupling of a suitable aryl precursor and a cyclopentyl carbonyl species. jst.go.jpnih.gov This would minimize the use of chemical oxidants or reductants, contributing to a greener process. thieme-connect.com

Catalytic C-H Functionalization: A highly atom-economical approach would be the direct C-H functionalization of a 1-bromo-3-fluorobenzene (B1666201) with a cyclopentyl carbonyl-containing coupling partner. rsc.orgnih.govresearchgate.net This strategy avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation. researchgate.net

Below is a table summarizing potential sustainable synthetic routes for future investigation:

| Methodology | Potential Precursors | Key Advantages |

| Photocatalysis | 1-Bromo-3-fluorobenzene and a cyclopentyl carboxylic acid derivative | Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. |

| Electrochemistry | 1-Bromo-3-fluorobenzene and a cyclopentyl aldehyde or acid | Avoids chemical oxidants/reductants, potential for high selectivity and control. |

| C-H Functionalization | 1-Bromo-3-fluorobenzene and cyclopentanecarboxaldehyde | High atom economy, reduced synthetic steps, circumvents pre-functionalization. |

Exploration of Novel Reactivity Patterns

The unique electronic and steric properties of "this compound," imparted by the halogen substituents and the cyclopentyl group, suggest a rich and underexplored reactivity profile. Future research should aim to uncover and harness these patterns for the synthesis of more complex molecules.

Key areas for exploration include:

Cross-Coupling Reactions: The bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. Investigating the reactivity of the bromo group without interference from the ketone or the fluoro group would be of significant interest for creating libraries of novel compounds.

Directed C-H Functionalization: The ketone's carbonyl group could act as a directing group to functionalize the ortho-position of the phenyl ring or even the cyclopentyl ring. rsc.orguzh.ch This would allow for the regioselective introduction of new functional groups, providing access to a diverse range of derivatives.

Photochemical Transformations: The carbonyl group can participate in various photochemical reactions. For instance, Norrish-type reactions could lead to ring-opening or fragmentation of the cyclopentyl group, offering pathways to unique molecular scaffolds.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for on-demand synthesis. rsc.orgresearchgate.net The integration of the synthesis of "this compound" into a flow chemistry platform is a promising avenue for future research.

Potential benefits and research directions include:

Improved Reaction Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters. chimia.chnih.govkth.se This can lead to higher yields and purities compared to batch processes. researchgate.netbohrium.com The synthesis of aryl ketones has been successfully demonstrated in flow systems, suggesting the feasibility for this target compound. rsc.orgnih.govuni-muenchen.deacs.org

Automated Synthesis and Optimization: Coupling a flow reactor with automated systems can enable rapid reaction optimization and the synthesis of derivative libraries. researchgate.netbohrium.comnih.govinnovationnewsnetwork.com This would be particularly valuable for exploring the novel reactivity patterns discussed in the previous section. arborpharmchem.com High-throughput synthesis can be employed to screen different catalysts, solvents, and reaction conditions efficiently. youtube.com

On-Demand Production: A validated flow synthesis process would allow for the on-demand production of "this compound," avoiding the need for large-scale storage of the compound. innovationnewsnetwork.com

The following table outlines a potential multi-step flow synthesis concept:

| Step | Reaction Type | Flow Reactor Module | Key Parameters to Control |

| 1 | Grignard Formation (if applicable) | Packed-bed reactor with magnesium | Temperature, residence time |

| 2 | Acylation/Coupling | Microreactor for mixing and reaction | Stoichiometry, temperature, residence time |

| 3 | In-line Purification | Liquid-liquid extraction module | Solvent flow rates, phase separation |

| 4 | In-line Analysis | Integrated HPLC/NMR | Real-time monitoring of conversion and purity |

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting reactivity, which can significantly accelerate the development of new synthetic methods. arxiv.org Applying advanced computational modeling to the synthesis and reactivity of "this compound" represents a frontier of research.

Future computational studies could focus on:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of potential synthetic routes, such as the photocatalytic or electrochemical pathways. mdpi.com This understanding can guide the optimization of reaction conditions.

Predicting Reactivity: Computational models can predict the most likely sites for C-H functionalization or the outcomes of various cross-coupling reactions. This predictive power can help in designing experiments more efficiently and targeting specific derivatives.

Catalyst Design: For catalytic reactions, computational modeling can aid in the design of new catalysts with improved activity and selectivity for the synthesis of the target ketone.

Q & A

Q. What advanced catalytic systems improve enantioselective reductions of this compound?

- Methodology :

Screen chiral catalysts (e.g., BINAP-Ru complexes or CBS catalysts).

Optimize solvent polarity (e.g., toluene vs. DMF) and temperature. Monitor ee via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.